

# Application Notes and Protocols: HBcAg 128-140 Peptide ELISpot Assay

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Hepatitis B Virus Core (128-140)

Cat. No.: B15563621

Get Quote

For Researchers, Scientists, and Drug Development Professionals

## Introduction

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for the quantification of cytokine-secreting cells at the single-cell level. This document provides a detailed protocol for the application of the ELISpot assay to measure the T-cell response to the Hepatitis B core antigen (HBcAg) peptide 128-140. The HBcAg is a potent immunogen, and T-cell responses to this antigen are crucial for the control of Hepatitis B virus (HBV) infection.[1] The HBcAg 128-140 peptide is a well-characterized epitope known to elicit T-cell responses. This protocol is intended to guide researchers in the setup, execution, and data analysis of an HBcAg 128-140 peptide-specific ELISpot assay.

### **Data Presentation**

Quantitative results from an ELISpot assay are typically expressed as Spot-Forming Units (SFU) per million peripheral blood mononuclear cells (PBMCs). The following table provides an example of how to structure and present such data.



| Sample ID | Treatment<br>Group | Peptide<br>Stimulant          | Mean<br>SFU/10^6<br>PBMCs | Standard<br>Deviation | Responder<br>Status |
|-----------|--------------------|-------------------------------|---------------------------|-----------------------|---------------------|
| 001       | Vaccinated         | HBcAg 128-<br>140             | 150                       | 15                    | Positive            |
| 002       | Vaccinated         | HBcAg 128-<br>140             | 25                        | 5                     | Negative            |
| 003       | Placebo            | HBcAg 128-<br>140             | 5                         | 2                     | Negative            |
| 004       | Vaccinated         | Negative<br>Control<br>(DMSO) | 2                         | 1                     | -                   |
| 005       | Placebo            | Negative<br>Control<br>(DMSO) | 3                         | 2                     | -                   |
| 006       | Vaccinated         | Positive<br>Control<br>(PHA)  | 550                       | 45                    | -                   |
| 007       | Placebo            | Positive<br>Control<br>(PHA)  | 520                       | 50                    | -                   |

Note: Responder status is determined based on predefined criteria, often involving the subtraction of background (negative control) spots and comparison to a threshold value.

# **Experimental Protocols Materials and Reagents**

- Human IFN-y ELISpot kit (containing capture antibody, detection antibody, and streptavidinenzyme conjugate)
- PVDF-membrane 96-well plates



- HBcAg 128-140 peptide (lyophilized)
- Peripheral Blood Mononuclear Cells (PBMCs)
- AIM V medium or RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS)
- Phytohemagglutinin (PHA) as a positive control
- DMSO (for peptide reconstitution) as a negative control
- Wash buffers (PBS and PBS-Tween20)
- Substrate solution (e.g., BCIP/NBT)
- Automated ELISpot reader or dissecting microscope

## **Experimental Workflow**

The following diagram outlines the major steps of the HBcAg 128-140 peptide ELISpot assay.



Click to download full resolution via product page

**Figure 1.** Experimental workflow for the HBcAg 128-140 peptide ELISpot assay.

## **Detailed Methodology**

Day 1: Plate Coating



- Prepare the capture antibody solution at the recommended concentration (e.g., 1-5 μg/mL) in sterile PBS.
- Add 100 μL of the capture antibody solution to each well of the 96-well PVDF plate.
- Seal the plate and incubate overnight at 4°C.

#### Day 2: Cell Stimulation

- Prepare the HBcAg 128-140 peptide stock solution by reconstituting the lyophilized peptide in sterile DMSO (e.g., to 1 mg/mL). Further dilute in culture medium to the desired final concentration (e.g., 1-10 μg/mL).
- Aseptically wash the coated plate four times with sterile PBS.
- Block the plate by adding 200 μL of culture medium (e.g., AIM V or RPMI + 10% FBS) to each well and incubate for at least 1 hour at 37°C.
- Thaw and count the PBMCs. Resuspend the cells in culture medium to a final concentration of 2-4 x 10<sup>6</sup> cells/mL.
- Remove the blocking solution from the plate.
- Add 100 μL of the cell suspension to each well (2-4 x 10<sup>5</sup> cells/well).
- Add 100 μL of the appropriate stimulant to the wells:
  - Test wells: HBcAg 128-140 peptide (final concentration 1-10 μg/mL).
  - Negative control wells: Culture medium with the same final concentration of DMSO used for the peptide.
  - Positive control wells: PHA (final concentration 1-5 μg/mL).
- Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.

#### Day 3: Detection and Analysis



- Wash the plate four times with PBS containing 0.05% Tween20 (PBST) to remove the cells.
- Prepare the biotinylated detection antibody at the recommended concentration in PBST.
- Add 100 μL of the detection antibody solution to each well and incubate for 2 hours at room temperature.
- Wash the plate four times with PBST.
- Prepare the streptavidin-enzyme conjugate solution in PBST.
- Add 100 μL of the streptavidin-enzyme conjugate solution to each well and incubate for 1 hour at room temperature.
- Wash the plate four times with PBST, followed by two washes with PBS.
- Add 100 μL of the substrate solution (e.g., BCIP/NBT) to each well and monitor for spot development (typically 5-30 minutes).
- Stop the reaction by washing the plate thoroughly with distilled water.
- Allow the plate to dry completely in the dark.
- Count the spots in each well using an automated ELISpot reader or a dissecting microscope. The results are expressed as SFU per million PBMCs.

## **Signaling Pathway**

The recognition of the HBcAg 128-140 peptide presented by an antigen-presenting cell (APC) via the MHC class II molecule to the T-cell receptor (TCR) on a CD4+ T-helper cell initiates a complex intracellular signaling cascade. This cascade ultimately leads to T-cell activation, proliferation, and cytokine secretion (e.g., IFN-γ). HBcAg has also been shown to upregulate PD-1 expression on CD4+ T cells through the JNK, ERK, and PI3K/AKT signaling pathways.[2]





Click to download full resolution via product page

Figure 2. T-cell receptor signaling pathway upon HBcAg 128-140 peptide recognition.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Reactome | Downstream TCR signaling [reactome.org]
- 2. Redirecting [linkinghub.elsevier.com]
- To cite this document: BenchChem. [Application Notes and Protocols: HBcAg 128-140 Peptide ELISpot Assay]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15563621#hbcag-128-140-peptide-elispot-assay-protocol]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com